6-Amino-3-(2-chlorophenyl)picolinic acid
Description
6-Amino-3-(2-chlorophenyl)picolinic acid is a halogenated aromatic compound featuring a picolinic acid backbone substituted with an amino group at the 6-position and a 2-chlorophenyl group at the 3-position. This structure combines a carboxylic acid moiety and a chlorinated aromatic ring, making it versatile for applications in pharmaceuticals, agrochemicals, and coordination chemistry.
Properties
IUPAC Name |
6-amino-3-(2-chlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)15-11(8)12(16)17/h1-6H,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAOTCSZYRQCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Systems and Optimization
The ACS Omega study reports using Pd(II)Cl₂(dppf) with K₂CO₃ in a toluene/water mixture at 80–100°C, achieving coupling yields of 82–89%. Key parameters include:
| Catalyst | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | DMF/H₂O | 75 | |
| PdCl₂(dppf) | dppf | Toluene/H₂O | 89 | |
| Pd(PPh₃)₄ | PPh₃ | Dioxane/H₂O | 68 |
Reaction Conditions :
-
Temperature : 80–100°C
-
Molar Ratio (Halide:Boronic Acid) : 1:1.1
-
Base : K₂CO₃ or NaHCO₃
Substrate Scope and Limitations
Bromo- and iodopyridine derivatives exhibit superior reactivity over chlorides. Steric hindrance from ortho-substituted aryl boronic acids (e.g., 2-chlorophenyl) necessitates elevated temperatures (100°C) and prolonged reaction times (12–24 h).
Reductive Amination and Nitro Group Reduction
Installation of the amino group at position 6 is accomplished via two primary pathways:
Direct Amination of Halogenated Intermediates
The US4336384A patent describes aminating hexachloro-2-picoline with anhydrous NH₃ at 120–180°C under pressure, yielding 4-amino-3,5,6-trichloropicolinic acid. Adapting this method, 6-bromo-3-(2-chlorophenyl)picolinic acid is treated with NH₃ in DMF at 150°C for 8 h, achieving 78% conversion.
Nitro Reduction via Catalytic Hydrogenation
The ACS Omega protocol reduces nitro precursors using Raney Ni under H₂ (1 atm) in ethanol at 25°C. For example, 6-nitro-3-(2-chlorophenyl)picolinic acid is reduced to the amine in 94% yield. Alternatives include:
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | Ethanol | 25 | 92 |
| SnCl₂/HCl | HCl/EtOH | 70 | 85 |
| Fe/NH₄Cl | H₂O/EtOH | 80 | 76 |
Oxidation of Methyl to Carboxylic Acid
The CN104003934A patent details the oxidation of 6-chloro-3-fluoro-2-picoline to the corresponding carboxylic acid using K₂Cr₂O₇ in H₂SO₄ with Na₂WO₄·2H₂O and 18-crown-6 as catalysts. Applied to 2-methylpyridine intermediates, this method achieves >95% conversion under optimized conditions:
Optimized Oxidation Protocol :
-
Oxidant : K₂Cr₂O₇ (1.5 equiv)
-
Catalyst : Na₂WO₄·2H₂O (0.1 equiv) + 18-crown-6 (0.05 equiv)
-
Solvent : 40% H₂SO₄
-
Temperature : 90°C, 6 h
Integrated Synthetic Route and Yield Analysis
Combining these methodologies, a representative synthesis of 6-amino-3-(2-chlorophenyl)picolinic acid proceeds as follows:
-
Suzuki Coupling :
-
Methyl Oxidation :
Overall Yield : 82.7% (0.89 × 0.93).
Challenges and Mitigation Strategies
-
Regioselectivity in Amination : Competing amination at positions 4 and 5 is minimized using NH₃ in polar aprotic solvents (e.g., DMF).
-
Byproduct Formation in Oxidation : Chromium byproducts are removed via alkaline extraction (pH 8–9) followed by acidification.
-
Pd Catalyst Costs : Recycling Pd catalysts via filtration or resin immobilization reduces expenses .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(2-chlorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Phenyl derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-3-(2-chlorophenyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 6-Amino-3-(2-chlorophenyl)picolinic acid involves its interaction with specific molecular targets. For example, in herbicidal applications, it acts as a synthetic auxin, disrupting normal plant growth by mimicking natural plant hormones. The compound binds to auxin receptors, leading to uncontrolled cell division and growth inhibition .
Comparison with Similar Compounds
Substituent Impact Analysis:
- Halogen Effects: Chlorine and fluorine atoms enhance lipophilicity and bioactivity. For example, the 2-chlorophenyl group in the target compound improves membrane permeability compared to non-halogenated analogs like 6-amino-3-pyridinecarboxylic acid .
- Steric Considerations : Methyl groups (e.g., in and ) introduce steric hindrance, which may reduce enzymatic degradation but also limit binding pocket accessibility.
Physicochemical Properties
- Solubility: The 2-chlorophenyl group reduces water solubility compared to non-aromatic analogs (e.g., 6-amino-3-pyridinecarboxylic acid) .
- Thermal Stability : Halogenated aromatic rings generally increase thermal stability, which is critical for industrial applications .
Q & A
Q. Answer :
- Structural Elucidation :
- ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 7.2–8.1 ppm for 2-chlorophenyl) and carboxylic acid (δ 170–175 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., hydrogen bonding between NH₂ and COOH groups) .
- Quantitative Analysis :
Data Contradiction : Discrepancies in melting points (e.g., 185–189°C vs. 147–157°C for analogs) may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) .
How can researchers assess the stability of this compound under varying pH conditions?
Answer :
Experimental Design :
Q. Key Findings :
- Acidic Conditions (pH < 4) : Rapid decarboxylation observed (half-life: 6 hrs at pH 2).
- Basic Conditions (pH > 10) : Hydrolysis of the amino group occurs, forming 3-(2-chlorophenyl)picolinic acid .
Recommendations : Store at 2–8°C in amber vials under nitrogen to minimize hydrolysis .
What methodologies are suitable for studying the compound’s role in enzyme inhibition assays?
Q. Answer :
- Target Selection : Prioritize enzymes with picolinic acid-binding motifs (e.g., aminotransferases or decarboxylases) .
- Kinetic Assays :
- Fluorometric Assays : Measure inhibition of enzyme activity using fluorescent substrates (e.g., NADH depletion at 340 nm).
- IC₅₀ Determination : Use dose-response curves (0.1–100 µM) and nonlinear regression analysis .
Q. Data Interpretation :
- Competitive inhibition confirmed via Lineweaver-Burk plots intersecting on the y-axis.
- High affinity (Ki = 0.5 µM) observed for bacterial alanine racemase, suggesting antibiotic potential .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer :
Root Causes :
Q. Mitigation Strategies :
- Include positive/negative controls (e.g., known inhibitors) in all assays.
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
What computational approaches support the design of derivatives with enhanced pharmacological properties?
Q. Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
